molecular formula C9H11NO4S B2425422 (m-Tolylsulfonyl)glycine CAS No. 885268-98-4

(m-Tolylsulfonyl)glycine

Cat. No.: B2425422
CAS No.: 885268-98-4
M. Wt: 229.25
InChI Key: LLWHUIBFHVGSNA-UHFFFAOYSA-N
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Description

(m-Tolylsulfonyl)glycine is a synthetic organic compound with the molecular formula C₉H₁₁NO₄S and a molecular weight of 229.25 g/mol. It is primarily used as a reagent in organic synthesis and has applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: (m-Tolylsulfonyl)glycine can be synthesized through the reaction of glycine with m-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory preparation. The process may include additional purification steps to achieve the required purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions: (m-Tolylsulfonyl)glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the process.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted glycine derivatives depending on the substituent introduced.

Scientific Research Applications

(m-Tolylsulfonyl)glycine is utilized in several scientific research areas:

    Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of sulfonyl-containing compounds.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.

    Medicine: Research explores its potential as a precursor for drug development and therapeutic agents.

    Industry: It is employed in the synthesis of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (m-Tolylsulfonyl)glycine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

    p-Tolylsulfonylglycine: Similar structure but with the sulfonyl group attached to the para position of the tolyl ring.

    Benzylsulfonylglycine: Contains a benzyl group instead of a tolyl group.

    Methanesulfonylglycine: Features a methanesulfonyl group instead of a tolylsulfonyl group.

Uniqueness: (m-Tolylsulfonyl)glycine is unique due to the specific positioning of the sulfonyl group on the meta position of the tolyl ring, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other sulfonylglycine derivatives and can lead to different chemical and biological properties .

Properties

IUPAC Name

2-[(3-methylphenyl)sulfonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-7-3-2-4-8(5-7)15(13,14)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWHUIBFHVGSNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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